molecular formula C7H9ClN2 B13032843 5-Chloro-2-propylpyrimidine CAS No. 944903-16-6

5-Chloro-2-propylpyrimidine

Cat. No.: B13032843
CAS No.: 944903-16-6
M. Wt: 156.61 g/mol
InChI Key: YYRHYNQGUGMMMX-UHFFFAOYSA-N
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Description

5-Chloro-2-propylpyrimidine is a chemical compound with the molecular formula C7H9ClN2. It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 5th position and a propyl group at the 2nd position of the pyrimidine ring. This compound is known for its applications in various chemical processes and is typically found as a colorless liquid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-propylpyrimidine can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-bromopyrimidine with propyl alcohol in the presence of a base such as cesium carbonate in a solvent mixture of acetonitrile and dimethylformamide . The reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent composition, and reaction time. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-propylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from substitution reactions include various substituted pyrimidine derivatives, depending on the nucleophile used. For example, reaction with an amine can yield an aminopyrimidine derivative .

Mechanism of Action

The mechanism of action of 5-Chloro-2-propylpyrimidine involves its interaction with specific molecular targets. For instance, certain pyrimidine derivatives have been shown to inhibit enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase (iNOS) . The compound may exert its effects by binding to these enzymes and blocking their activity, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group at the 2nd position and chlorine atom at the 5th position make it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

CAS No.

944903-16-6

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

IUPAC Name

5-chloro-2-propylpyrimidine

InChI

InChI=1S/C7H9ClN2/c1-2-3-7-9-4-6(8)5-10-7/h4-5H,2-3H2,1H3

InChI Key

YYRHYNQGUGMMMX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=C(C=N1)Cl

Origin of Product

United States

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